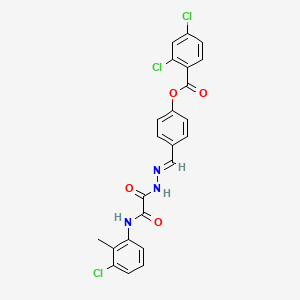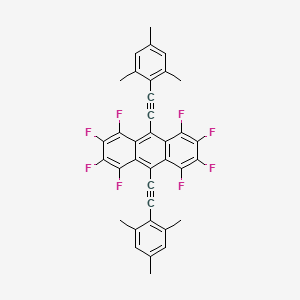![molecular formula C9H17NO3S3Si B12056503 Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate CAS No. 1050502-37-8](/img/structure/B12056503.png)
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is a specialized organosilicon compound with the molecular formula C(9)H({17})NO(_3)S(_3)Si. It is known for its unique structure, which combines a cyanomethyl group, a trimethoxysilyl group, and a trithiocarbonate moiety. This compound is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate typically involves the reaction of 3-(trimethoxysilyl)propylamine with carbon disulfide and cyanomethyl chloride. The reaction proceeds as follows:
Formation of the Intermediate: 3-(trimethoxysilyl)propylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding dithiocarbamate intermediate.
Reaction with Cyanomethyl Chloride: The dithiocarbamate intermediate is then treated with cyanomethyl chloride to yield this compound.
The reaction conditions typically involve moderate temperatures (around 25-50°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the trithiocarbonate moiety into thiols or other sulfur-containing compounds.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various cyanomethyl derivatives.
Aplicaciones Científicas De Investigación
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate has diverse applications in scientific research:
Polymer Chemistry: As a RAFT agent, it is used to control the molecular weight and architecture of polymers, enabling the synthesis of block copolymers, star polymers, and other complex structures.
Surface Functionalization: The trimethoxysilyl group allows for the attachment of the compound to various surfaces, making it useful in the modification of nanoparticles, glass, and other materials.
Bioconjugation: The compound can be used to link biomolecules to surfaces or polymers, facilitating the development of biosensors and drug delivery systems.
Material Science: It is employed in the creation of advanced materials with tailored properties, such as hydrogels and responsive coatings.
Mecanismo De Acción
The primary mechanism of action for Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the active radical species between growing chains. This results in controlled polymerization with narrow molecular weight distribution.
Comparación Con Compuestos Similares
Similar Compounds
- Cyanomethyl [3-(triethoxysilyl)propyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)butyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)propyl] dithiocarbonate
Uniqueness
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is unique due to its combination of a trimethoxysilyl group and a trithiocarbonate moiety. This dual functionality allows it to act as both a surface modifier and a RAFT agent, making it highly versatile in various applications. Its ability to form stable bonds with surfaces and control polymerization processes sets it apart from other similar compounds.
Propiedades
Número CAS |
1050502-37-8 |
|---|---|
Fórmula molecular |
C9H17NO3S3Si |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile |
InChI |
InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3 |
Clave InChI |
NGRLZFIXIPQVRW-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCSC(=S)SCC#N)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)


![Yohimbine-[13C,d3]](/img/structure/B12056476.png)

![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)


